
Buxaminol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buxaminol B is a triterpenoid alkaloid found in various species of the Buxus genus, commonly known as boxwood. This compound has garnered interest due to its unique chemical structure and potential biological activities. This compound is characterized by its complex molecular structure, which includes a steroid nucleus and an amine group, contributing to its diverse biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Buxaminol B typically involves the extraction of alkaloids from the leaves of Buxus species. The extraction process often employs solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the desired compound . The synthetic route may include steps like maceration, digestion, and Soxhlet extraction, which are common in the preparation of medicinal plant extracts .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its extraction and purification processes. advancements in chromatographic techniques, such as high-performance liquid chromatography (HPLC), have improved the efficiency of isolating this compound from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions
Buxaminol B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Buxaminol B involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholinesterase inhibitors are used to improve cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buxaminol B is part of a family of triterpenoid alkaloids found in Buxus species. Similar compounds include:
- Buxaminol A
- Cyclobuxine B
- Buxaminol E
Uniqueness
What sets this compound apart from its counterparts is its specific molecular configuration, which contributes to its distinct biological activities. For example, while both this compound and Buxaminol A inhibit acetylcholinesterase, this compound has shown a higher potency in certain assays .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development.
Eigenschaften
CAS-Nummer |
58672-77-8 |
|---|---|
Molekularformel |
C27H46N2O |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(6S,8R,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol |
InChI |
InChI=1S/C27H46N2O/c1-17(28-6)24-22(30)16-27(5)21-11-10-20-18(15-19(21)13-14-26(24,27)4)9-12-23(29(7)8)25(20,2)3/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21?,22+,23-,24-,26+,27-/m0/s1 |
InChI-Schlüssel |
GTXYASOPMHQGPE-JTDYHNPVSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)NC |
Kanonische SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
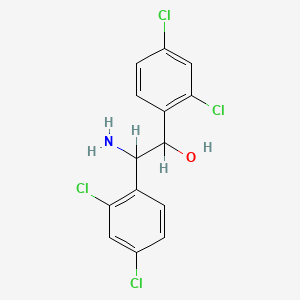
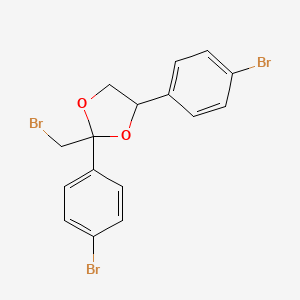
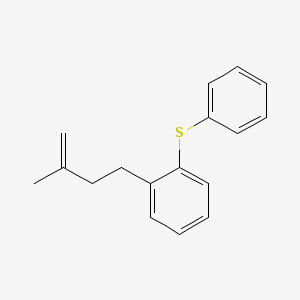

![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
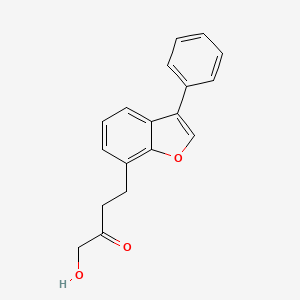
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
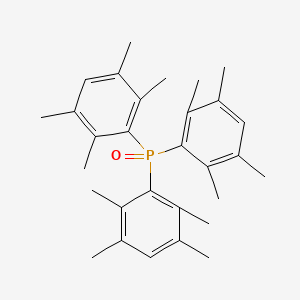
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
